molecular formula C14H10I2O3 B135709 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde CAS No. 69240-57-9

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde

Cat. No. B135709
CAS RN: 69240-57-9
M. Wt: 480.04 g/mol
InChI Key: WOSOIEFKQQEDLT-UHFFFAOYSA-N
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Description

“3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H10I2O3 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of “3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde” consists of a benzaldehyde core with iodine atoms at the 3 and 5 positions and a methoxyphenoxy group at the 4 position . The average mass of the molecule is 480.036 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Novel Compounds : 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde is used as a starting material in the synthesis of various compounds. For instance, its use in synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol was documented, involving processes like hydrogenation, protection, and alkylation (Banerjee, Poon, & Bedoya, 2013).

  • Application in Polymer Chemistry : The compound is involved in the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are copolymerized with styrene, indicating its role in polymer chemistry (Whelpley et al., 2022).

  • Creating Benzaldehyde Derivatives : It's used for creating diverse benzaldehyde derivatives with potential applications in various fields, including materials science and drug design (Vanucci-Bacqué et al., 2014).

Medicinal Chemistry and Pharmacology

  • Synthesis of Thyroid Hormone Analogs : The compound is crucial in the synthesis of metabolites of thyroid hormones, thyroxine and triiodothyronine, indicating its importance in medicinal chemistry (Wilkinson, 1956).

  • Potential in Drug Synthesis : Its derivatives are used as intermediates in synthesizing drugs with potential cytotoxicity against human tumor cell lines, showing its application in cancer research (Brandes et al., 2020).

Material Science and Engineering

  • In Material Synthesis : This compound is involved in synthesizing electrically conductive polymers, showcasing its relevance in materials science and engineering (Hafeez et al., 2019).

  • Optical Applications : It's used in the growth of crystals for second harmonic generation applications, indicating its potential in the field of optics (Singh et al., 2001).

  • Nonlinear Optical Crystal Research : The compound is researched for its properties in creating efficient molecular nonlinear optical crystals (Venkataramanan et al., 1994).

properties

IUPAC Name

3,5-diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2O3/c1-18-10-2-4-11(5-3-10)19-14-12(15)6-9(8-17)7-13(14)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSOIEFKQQEDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260675
Record name 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde

CAS RN

69240-57-9
Record name 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69240-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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